Butamirate

Content Navigation

CAS Number

Product Name

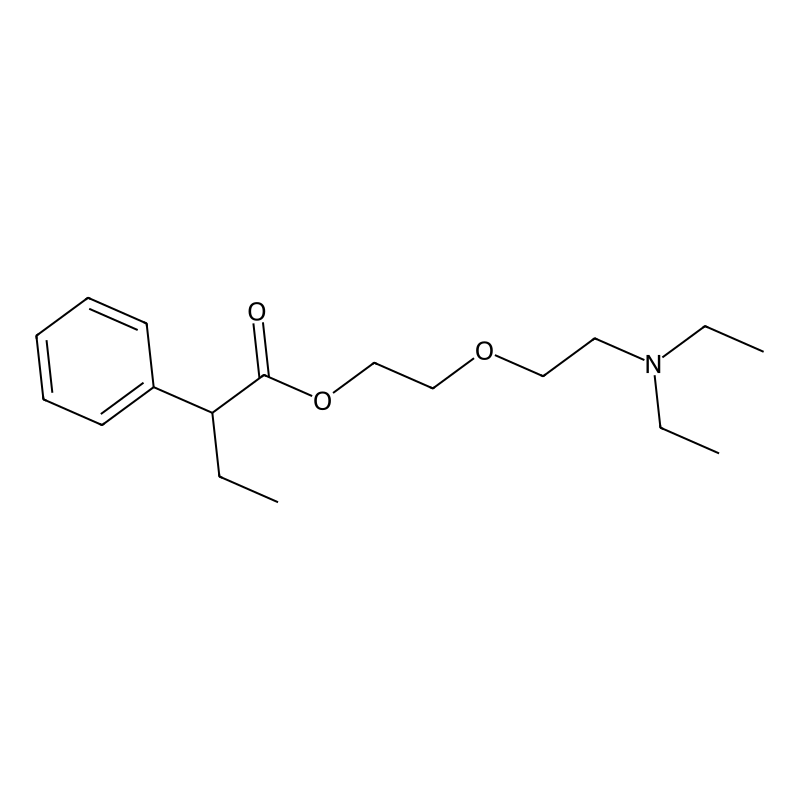

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Overview of Butamirate Citrate

Core Mechanism of Action in Cough Suppression

Butamirate citrate primarily functions as an antitussive by acting on the central nervous system [1] [2]. The table below summarizes its key pharmacological characteristics:

| Feature | Description |

|---|---|

| Primary Site of Action | Cough center in the medulla oblongata (brainstem) [2] [3]. |

| Primary Mechanism | Inhibition of neural pathways triggering the cough reflex; binds to the dextromethorphan-binding site with high affinity [3]. |

| Pharmacological Class | Non-narcotic, centrally acting antitussive [2]. |

| Additional Peripheral Actions | Reduces airway resistance via bronchospasmolytic (smooth muscle relaxation) and anti-inflammatory effects [1] [4]. |

| Onset of Action | Rapid absorption; therapeutic plasma concentration reached within 5-10 minutes after oral administration [1]. |

Novel Anti-Cancer Mechanism and Signaling Pathway

High-throughput drug screening identified this compound and its derivative oxelaidin as potent inhibitors of glioblastoma (GBM) cell growth, specifically in tumors expressing the GTPase RRAD (Ras-related associated with diabetes) [5]. The mechanism involves suppression of the EGFR/STAT3 signaling pathway, which is critically involved in cell survival and proliferation in many cancers [5].

The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects.

This compound inhibits RRAD-mediated EGFR/STAT3 signaling and nuclear translocation, suppressing oncogene transcription [5].

Quantitative Experimental Data from Key Studies

In Vitro Efficacy Data

The following table summarizes the effects of this compound on glioblastoma cell lines, as demonstrated in vitro [5]:

| Cell Line / Model | Experimental Treatment | Key Results |

|---|---|---|

| U87MG, T98G, LN229-RRAD tumorspheres | This compound (0.01-10 μM for 7 days) | Effectively suppressed sphere formation in a dose-dependent manner in RRAD-high cells [5]. |

| U87MG tumorspheres | This compound | Decreased phosphorylation of EGFR, STAT3, ERK, and AKT [5]. |

| STAT3 Luciferase Reporter in U87MG & LN229-RRAD | This compound | Significant inhibition of STAT3 transcriptional activity [5]. |

| qRT-PCR in glioblastoma cells | This compound | Substantial downregulation of STAT3 target genes (Cyclin D1, Survivin) [5]. |

In Vivo Efficacy and Clinical Cough Data

The table below collates data from animal models and human clinical trials:

| Model / Trial | Design | Key Outcomes |

|---|---|---|

| Glioblastoma Xenograft Mouse Model [5] | This compound (2 mg/kg; i.p. daily for 36 days) | Markedly suppressed tumor growth without significant adverse effects [5]. |

| Human Capsaicin Challenge Trial [6] | Randomized, placebo-controlled, six-way crossover in 34 healthy volunteers. Single doses of this compound (22.5-90 mg) vs. dextromethorphan (30 mg) and placebo. | Dextromethorphan significantly attenuated capsaicin-induced cough (P=0.01). This compound (up to 45 mg) did not show significant efficacy versus placebo, potentially due to formulation issues [6]. |

Detailed Experimental Protocols

Tumorsphere Formation Assay (In Vitro Anti-Cancer Activity) [5]

- Cell Lines: Use RRAD-expressing glioblastoma cell lines (e.g., U87MG, T98G, LN229-RRAD).

- Sphere Culture: Seed cells in ultra-low attachment plates with serum-free medium supplemented with B27, EGF, and FGF.

- Drug Treatment: Treat cells with a dose range of this compound (e.g., 0.01 μM to 10 μM). Include a vehicle control (e.g., DMSO).

- Incubation: Maintain cultures for 7-10 days.

- Endpoint Analysis: Quantify sphere formation and growth. Measure inhibition of STAT3 activity using a luciferase reporter assay or assess downregulation of target genes (Cyclin D1, Survivin) via qRT-PCR and western blot.

Capsaicin Cough Challenge (Clinical Antitussive Evaluation) [6]

- Subjects: Healthy adult volunteers with normal spirometry.

- Study Design: Randomized, placebo-controlled, double-blind, crossover study.

- Cough Induction: Perform incremental capsaicin challenges via a nebulizer and dosimeter. Subjects take single, vital capacity breaths of capsaicin solution (serial doubling concentrations, typically from 0.98 to 500 μM).

- Endpoint Measurement: Count the number of coughs for 15 seconds after each challenge. Record the capsaicin concentration that induces 2 coughs (C2) and 5 coughs (C5).

- Dosing & Timing: Administer this compound or placebo. Conduct capsaicin challenges at pre-dose and multiple time points post-dose (e.g., 2, 4, 6, 8, 12, 24 hours).

- Primary Analysis: Calculate the area under the curve (AUC) for log C5 from pre-dose to 12 hours (AUC(0,12h)) and compare between treatment groups.

Conclusion and Research Implications

This compound citrate possesses a dual mechanistic profile: a well-established role as a central non-narcotic cough suppressant and an emerging potential as a targeted anti-cancer agent.

- For Cough Research: The lack of efficacy against capsaicin challenge in a clinical trial [6] suggests a need to re-evaluate formulations or explore its effect on different cough triggers beyond capsaicin.

- For Oncology Drug Development: The discovery that this compound inhibits the RRAD/EGFR/STAT3 axis offers a promising drug repurposing candidate [5]. Its ability to specifically target RRAD-expressing, therapy-resistant glioblastoma cells without significant toxicity in mouse models is a notable advantage worthy of further investigation.

References

- 1. [this compound citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Antitussive Agent [medchemexpress.com]

- 5. Application of the antitussive agents oxelaidin and ... [pmc.ncbi.nlm.nih.gov]

- 6. A randomized placebo controlled trial to evaluate the effects of ... [pmc.ncbi.nlm.nih.gov]

pharmacokinetics of butamirate citrate absorption half-life

Pharmacokinetic Parameters of Butamirate Citrate

The table below summarizes the key pharmacokinetic parameters found in the search results. You will notice significant discrepancies in the reported half-life.

| Parameter | Reported Values & Conditions | Source / Context |

|---|---|---|

| Absorption | Rapidly absorbed after oral administration [1] [2] [3]. Peak concentration reached within 5-10 minutes (therapeutic concentration) [2]. | |

| Tmax (Time to Cmax) | ~1.1 - 1.5 hours (for syrup and solution) [4]. Within 1-2 hours [3]. Within 9 hours (for a sustained-release tablet) [5]. | Clinical trial in healthy volunteers [4]. |

| Half-life (t½) | ~26-28 hours (based on metabolite 2-phenylbutyric acid) [4]. ~4-8 hours [3]. ~6 hours [6]. ~13 hours (sustained-release tablet) [5]. | The long half-life (26-28h) is from a clinical trial measuring a metabolite [4]. Other sources provide general drug information without specifying the measured entity [6] [3] [5]. |

| Protein Binding | Extensive, approximately 95% [1]. Also reported as "moderately" bound [3]. | Research study summary [1]. |

| Metabolism | Rapidly hydrolyzed after absorption into at least two metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol [1] [6]. This compound citrate itself is not detected in plasma [1]. | Research study summary and drug database [1] [6]. |

| Excretion | Metabolites are excreted primarily via urine [6] [3]. | Drug database [6]. |

Experimental Data and Methodologies

The most detailed pharmacokinetic data comes from specific clinical trials. Here are the methodologies for two key studies:

4-way Crossover PK & Dose Study: This was a randomized, open-label, crossover study in healthy adult volunteers. Participants received single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of this compound citrate. The study aimed to evaluate the pharmacokinetic profile and dose proportionality using modern analytical techniques. The protocol received a favorable ethics opinion in July 2009 [1].

Bioequivalence Study (1997): This clinical trial involved 18 healthy volunteers in a randomized two-way crossover design. Participants received single 45 mg doses of different this compound citrate formulations (syrup vs. syrup, and tablet vs. solution). Blood samples were collected at 17 time points within 96 hours after dosing, with a one-week washout period between doses. The plasma concentration of the main metabolite, 2-phenylbutyric acid, was determined using a validated reversed-phase HPLC method with UV detection [4].

Metabolic Pathway of this compound Citrate

The following diagram illustrates the metabolic pathway of this compound citrate based on the information from the search results, showing its rapid transformation into active metabolites.

Important Inconsistencies and Omissions

- Critical Data Gap: The absorption half-life is not explicitly stated in any of the search results. The provided parameters like Tmax indicate the time to peak concentration but are not a direct measure of the absorption rate constant.

- Conflicting Half-Life Data: The elimination half-life shows significant variation. The longest reported value (26-28 hours) comes from a clinical trial measuring the metabolite 2-phenylbutyric acid [4], while other sources reporting shorter half-lives may be referring to the parent compound or different metabolites. This highlights that the reported pharmacokinetics are likely those of the active metabolites, not the original this compound citrate compound.

References

- 1. 4-way crossover this compound PK & Dose study, healthy... Citrate [hra.nhs.uk]

- 2. [this compound citrate in control of cough in respiratory tract ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [manasalifesciences.com]

- 4. Relative bioavailability of different this compound preparations after... citrate [pubmed.ncbi.nlm.nih.gov]

- 5. | বিউটামিরেট সাইট্রেট | Indications... | MedEx this compound Citrate [medex.com.bd]

- 6. This compound: Uses, Dosage, Side Effects and More [mims.com]

butamirate citrate general information and synonyms

Basic Information and Synonyms

The table below summarizes the core identifiers and synonyms for butamirate citrate.

| Category | Information |

|---|---|

| CAS Registry Number | 18109-81-4 [1] [2] [3] |

| Chemical Formula | C₂₄H₃₇NO₁₀ [1] [2] [4] |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate; 2-hydroxypropane-1,2,3-tricarboxylic acid [2] [4] |

| Trade Names | Sinecod, Sinecod Forte, Tussamol, Acodeen, Codesin, Pertix [5] [6] |

| Other Synonyms | Abbott 36581; HH-197; Sincodin; diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate [2] [6] [4] |

Physicochemical Properties

The following table lists key physicochemical data for this compound citrate, which is typically supplied as a white solid [2] [4].

| Property | Value / Description |

|---|---|

| Appearance | White solid [2] |

| Purity | Available at 98% to 99% for research purposes [1] [4] |

| Melting Point | 66-68°C [2] [4] |

| Boiling Point | 394.4°C at 760 mmHg [2] [4] |

| Storage | Powder: -20°C for long-term storage [4] |

Pharmacology and Mechanism of Action

This compound citrate is classified as a non-opioid antitussive. Its mechanism involves a dual action:

- Central Action: It acts as a cough suppressant by binding with high affinity to the dextromethorphan-binding site in the cough center of the medulla oblongata in the brainstem, thereby inhibiting the cough reflex [7] [5] [2].

- Peripheral Action: It exhibits bronchospasmolytic (bronchodilating) and anti-inflammatory effects, which help reduce airway resistance [7] [5] [8].

The diagram below illustrates the proposed mechanism of action of this compound citrate.

Pharmacokinetics Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound citrate are summarized in the table below [7] [8].

| Parameter | Details |

|---|---|

| Absorption | Rapidly and completely absorbed after oral administration. Therapeutic plasma concentration is reached within 5-10 minutes. Time to peak plasma concentration for syrup is about 1.5 hours [7] [8]. |

| Distribution | High plasma protein binding, approximately 95-98% [6] [8]. |

| Metabolism | Metabolized via hydrolysis into 2-phenylbutyric acid and diethylaminoethoxyethanol [8]. |

| Excretion | Primarily renal (via urine) as metabolites. Elimination half-life is approximately 6 hours [6] [8]. |

Clinical and Experimental Applications

Approved Clinical Use

- Primary Indication: Management of acute and chronic non-productive (dry) cough [5] [8].

- Dosage Forms: Available as syrups, oral drops, tablets, sustained-release tablets, and lozenges [5] [6] [8].

- Typical Adult Dosage: 50 mg three times daily for tablets, or 22.5 mg (15 mL of 7.5 mg/5 mL syrup) up to four times daily. Maximum daily dose is 90 mg [8].

Side Effects and Contraindications

This compound citrate is generally well-tolerated, with mild and transient side effects occurring in 0.5-1% of patients [7].

- Common Adverse Reactions: Nausea, diarrhea, dizziness, drowsiness, and skin rash [6] [8].

- Contraindications: Hypersensitivity to the drug or any of its components. Not recommended for children under 2 years of age [5] [8].

- Special Precautions: Use with caution during pregnancy and lactation due to limited human safety data. advised for patients with hepatic or renal impairment [5] [8].

Drug Interactions

- Central Nervous System (CNS) Depressants: Concomitant use with sedatives, tranquilizers, or alcohol may enhance drowsiness and dizziness [5].

- Other Cough Medications: Avoid concurrent use with other centrally-acting cough suppressants (e.g., opioids) to prevent excessive suppression of the cough reflex and accumulation of bronchial secretions [5] [8].

Experimental Research and Protocols

This compound citrate is used in research, particularly in studies of cough mechanisms and antitussive agents.

In Vitro Receptor Binding Assay

A key study identified the binding site of this compound by investigating high-affinity dextromethorphan binding sites in guinea pig brain [2] [6] [4].

- Objective: To characterize the binding affinity of this compound citrate to specific sites in the brainstem.

- Tissue Preparation: Guinea pig brainstems are homogenized in ice-cold buffer and centrifuged to obtain membrane fractions [6] [4].

- Binding Assay: Membrane suspensions are incubated with tritiated dextromethorphan as a radioligand and increasing concentrations of unlabeled this compound citrate to determine competitive binding [6] [4].

- Data Analysis: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are calculated to quantify binding affinity [6] [4].

Research Gaps and Future Directions

While this compound citrate has been used clinically for years, several areas remain open for further scientific exploration:

- Precise Molecular Target: Although it binds to the dextromethorphan site, the exact receptor protein and downstream signaling pathways are not fully elucidated [6] [4].

- Metabolic Pathway Enzymes: The specific esterases or enzymes responsible for its hydrolysis in humans have not been extensively characterized [8].

- Formulation Development: Opportunities exist for developing novel delivery systems to improve its pharmacokinetic profile or targeting.

References

- 1. This compound citrate suppliers & manufacturers in China [chemicalbook.com]

- 2. CAS 18109-81-4 this compound Citrate [bocsci.com]

- 3. This compound Citrate - the NIST WebBook [webbook.nist.gov]

- 4. This compound citrate | cough suppressant | anti-tussive drug [invivochem.com]

- 5. What is this compound Citrate used for? [synapse.patsnap.com]

- 6. This compound [en.wikipedia.org]

- 7. [this compound citrate in control of cough in respiratory tract ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Uses, Dosage, Side Effects and More [mims.com]

butamirate citrate toxicological and ecological information

Toxicological Profile of Butamirate Citrate

The table below summarizes the available toxicological and safety data for this compound citrate.

| Aspect | Available Data |

|---|---|

| Human Overdose Symptoms | Drowsiness, nausea, vomiting, diarrhea, hypotension (low blood pressure), dizziness [1] [2]. |

| Reported Side Effects | Nausea, diarrhea, dizziness, rash; generally well-tolerated, with side effects being rare and resolving after dose reduction [1] [2]. |

| Protein Binding | High, approximately 95% to 98% [3] [2]. |

| Elimination Half-Life | Approximately 6 hours in humans [3] [2]. |

| Excretion | Predominantly renal (via urine), primarily as metabolites [3] [2]. |

| Genotoxicity/Mutagenicity | Data not found in the searched literature. |

| Carcinogenicity | Data not found in the searched literature. |

| Chronic Toxicity | Data not found in the searched literature. |

| Reproductive Toxicity | Contraindicated in the first trimester of pregnancy; use with caution in later pregnancy and breastfeeding [1]. |

Ecological Considerations

Information on the environmental fate and ecotoxicity of this compound citrate is extremely scarce. One study was identified that proposed a novel, indirect application for the substance.

| Aspect | Findings & Context |

|---|---|

| Environmental Persistence & Toxicity | Standard data not available (e.g., biodegradability, aquatic toxicity). |

| Alternative Use Study | A 2025 study explored using the expired drug Sinecod (which contains this compound citrate) as a green corrosion inhibitor for carbon steel in hydrochloric acid [4]. |

| Inhibition Efficiency | The study reported a corrosion inhibition efficiency of up to 60% at a 4% concentration of the expired Sinecod solution [4]. |

| Proposed Mechanism | The inhibition is attributed to the adsorption of the this compound citrate molecule onto the metal surface, forming a protective layer. This adsorption is facilitated by functional groups in its chemical structure (e.g., hydroxy, ketone, carboxyl, tertiary amine) [4]. |

Experimental Protocol: Corrosion Inhibition

The study that investigated this compound citrate as a corrosion inhibitor provides a replicable experimental methodology, summarized in the workflow below.

This diagram outlines the key steps to evaluate this compound citrate's corrosion inhibition efficacy [4].

Identified Data Gaps and Research Needs

The available information is insufficient for a comprehensive ecological risk assessment. The following data gaps need to be addressed:

- Standard Ecotoxicological Parameters: No data was found on acute or chronic toxicity to aquatic organisms (e.g., algae, daphnia, fish), biodegradation half-life in water or soil, or bioaccumulation potential.

- Environmental Fate: The behavior of this compound citrate in environmental systems, including its mobility in soil, potential for leaching into groundwater, and photodegradation in surface water, is unknown.

References

butamirate citrate indications for dry cough

Mechanism of Action and Pharmacodynamics

Butamirate citrate exerts its antitussive effect through a dual mechanism, targeting both the central nervous system and the peripheral airways.

Figure 1: Dual mechanism of action of this compound Citrate, illustrating central suppression of the cough reflex and peripheral airway effects.

Central Action: The primary mechanism is the suppression of the cough center located in the medulla oblongata of the brainstem. This compound citrate inhibits the neural pathways responsible for initiating the cough reflex, thereby reducing both the frequency and intensity of coughing [1] [2]. This action is not associated with narcotic effects or significant respiratory depression, distinguishing it from opioid-based antitussives [1] [3].

Peripheral Action: The drug also demonstrates peripheral activity, including:

Pharmacokinetic Profile

This compound citrate is rapidly absorbed after oral administration. The table below summarizes its key pharmacokinetic parameters.

| Parameter | Value / Description |

|---|---|

| Absorption & Tmax (syr) | Rapidly absorbed; Time to peak plasma concentration: ~1.5 hours [4]. Therapeutic plasma concentration may be reached within 5-10 minutes [2]. |

| Protein Binding | Approximately 95% [4]. |

| Metabolism | Extensively metabolized in the liver via hydrolysis and cytochrome P450 enzymes [4] [3]. Primary metabolites: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol [4] [5]. |

| Excretion & Half-life | Mainly excreted in urine as metabolites [4] [3]. Elimination half-life: ~6 hours [4]. |

Clinical Evidence and Experimental Protocols

Clinical studies on this compound citrate have utilized cough challenge tests to objectively measure its efficacy.

Capsaicin Cough Challenge Model

A randomized, placebo-controlled, six-way crossover study investigated the effects of this compound and dextromethorphan on capsaicin-induced cough in healthy volunteers [5].

Figure 2: Experimental workflow of a capsaicin cough challenge clinical trial [5].

- Primary Endpoint: The area under the curve (AUC) of log~10~ C5 from pre-dose to 12 hours post-dose (AUC(0,12h)). C5 is the capsaicin concentration that elicits five or more coughs [5].

- Key Findings:

- Dextromethorphan (30 mg) demonstrated a statistically significant attenuation of the capsaicin cough reflex compared to placebo (P=0.01) [5].

- This compound, at doses up to 45 mg, did not show a significant effect over placebo in this specific model. The study authors suggested that formulation issues at higher doses might have influenced the outcome, indicating that the lack of efficacy may not be inherent to the drug's mechanism [5].

Research Gaps and Future Directions

The this compound citrate market is projected to grow, driven by the demand for safe and effective cough treatments [6] [7]. Key research and development trends include:

- Innovative Formulations: Development of controlled-release preparations and combination therapies to enhance efficacy and patient compliance [6].

- Exploration of New Indications: Investigation of its use in inflammatory bowel disease represents a potential expansion of its therapeutic application [6].

- Addressing Clinical Evidence Gaps: The conflicting data between established use and some challenge model studies [5] highlight an opportunity for further research with optimized formulations and well-designed clinical trials.

Conclusion

This compound citrate is an established antitussive with a dual mechanism of action and a favorable safety profile. While it is widely used and effective in clinical practice for dry cough, some experimental models suggest a need for further investigation into its formulation and efficacy under specific conditions.

For the drug development professional, this agent presents opportunities in novel formulation design and exploration of new therapeutic applications beyond its current primary indication.

References

- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 2. [this compound citrate in control of cough in respiratory tract ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [manasalifesciences.com]

- 4. This compound: Uses, Dosage, Side Effects and More [mims.com]

- 5. A randomized placebo controlled trial to evaluate the effects of ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Citrate 2025-2033 Trends: Unveiling Growth ... [archivemarketresearch.com]

- 7. This compound Citrate Market - API Industry [api.omrglobal.com]

butamirate citrate side effects and contraindications

Butamirate Citrate: Side Effects

The adverse reactions associated with this compound citrate are typically mild and transient. The table below summarizes the documented side effects and their estimated frequencies where available.

| Side Effect | Frequency / Category | Details / Additional Context |

|---|---|---|

| Drowsiness / Somnolence | Common [1] [2] [3] | Affects the nervous system; may impact the ability to drive or operate machinery. |

| Dizziness | Common [1] [2] [3] | Affects the nervous system. |

| Nausea | Common [1] [2] [3] | A gastrointestinal disturbance. |

| Diarrhea | Common [1] [2] [3] | A gastrointestinal disturbance. |

| Rash / Urticaria | Less Common / Allergic [1] [3] [4] | Includes itchy skin rash and hives, potentially as part of a hypersensitivity reaction. |

| Hypersensitivity Reactions | Rare / Frequency Unknown [1] [3] | Can include skin reactions, swelling, severe dizziness, and difficulty breathing [2]. |

| Headache | Less Common [2] | Generally mild and manageable. |

| Dry Mouth | Less Common [2] | Generally mild and manageable. |

| Vomiting | Less Common [4] | A gastrointestinal disturbance. |

| Severe Side Effects (e.g., liver function abnormalities) | Very Rare [2] | May include symptoms like jaundice, dark urine, or severe abdominal pain. |

A large observational study in Hungary, which evaluated over 3,000 patients, supports this safety profile, finding that adverse events were reported in only 0.5% to 1% of patients and were non-serious [5].

This compound Citrate: Contraindications and Precautions

Contraindications are conditions or factors that serve as a reason to withhold a medical treatment. The key contraindications and precautions for this compound citrate are listed in the table below.

| Category | Contraindication / Precaution |

|---|---|

| Hypersensitivity | Contraindicated in patients with known allergy to this compound citrate or any component of the formulation [3] [4]. |

| Pregnancy | Contraindicated during the first trimester. Use in the second and third trimesters should only be on the advice of a doctor [3] [4]. |

| Breastfeeding | Contraindicated; should not be used while breastfeeding [3] [4]. |

| Pediatric Population | Contraindicated in children under 2 years of age due to a lack of safety data [6]. Some formulations (e.g., a specific 7.5mg/5ml syrup) are contraindicated in children and adolescents under 18 years [3]. For other formulations, dosage varies by age and weight [4]. |

| Concomitant Medications | Use with caution alongside other CNS depressants (e.g., sedatives, tranquilizers) and alcohol, as it may enhance drowsiness and dizziness [1] [6]. Avoid concurrent use with other cough suppressants, particularly expectorants, as this can lead to a dangerous accumulation of secretions in the lungs [1] [3]. |

| Underlying Health Conditions | Use with caution in patients with hepatic or renal impairment, as they may be more prone to side effects [1] [3]. |

| Driving & Operating Machinery | Caution is advised, as the drug can cause drowsiness and dizziness [1] [3] [4]. |

Pharmacological Profile and Experimental Data

For researchers, a deeper understanding of the drug's properties and evidence base is crucial.

Mechanism of Action

This compound citrate is a non-narcotic antitussive that acts centrally by suppressing the cough center located in the medulla oblongata [6] [7]. One study identified that it binds with high affinity to the dextromethorphan-binding site in the guinea pig brain [7]. Additionally, it has documented peripheral effects, including bronchospasmolytic (airway-relaxing) and anti-inflammatory activity [1].

This dual mechanism can be visualized in the following pathway:

Pharmacokinetics

The pharmacokinetic properties of this compound citrate contribute to its clinical profile [1]:

- Absorption: Rapidly and completely absorbed after oral administration. The time to peak plasma concentration for the syrup formulation is approximately 1.5 hours.

- Distribution: It is highly bound to plasma proteins (approximately 95%).

- Metabolism: It is metabolized via hydrolysis into two primary metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.

- Elimination: The metabolites are excreted via urine. The elimination half-life is reported to be about 6 hours.

Supporting Clinical Evidence

The large Hungarian study [5] provides a robust real-world evidence model:

- Methodology: A post-marketing surveillance study based on the evaluation of 3,215 patient questionnaires provided by 276 general practitioners and pulmonologists.

- Inclusion Criteria: Responses were only included if the physician, practice details, and therapeutic indication were precisely identifiable, and if the patient returned for at least one control visit.

- Findings: The study confirmed the drug's primary use for cough due to acute lower respiratory tract infections and its rare incidence (0.5-1%) of non-serious adverse events.

References

- 1. This compound: Uses, Dosage, Side Effects and More [mims.com]

- 2. What are the side effects of this compound Citrate? [synapse.patsnap.com]

- 3. This compound 7.5MG/5ML SYRUP [drugs.com]

- 4. Sinecod Forte (this compound Citrate) [hellodoctor.com.ph]

- 5. [The use and safety of this compound containing drops, syrup ... [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound Citrate used for? [synapse.patsnap.com]

- 7. This compound [en.wikipedia.org]

Comprehensive Technical Analysis of Butamirate Citrate Metabolism and Active Metabolites

Drug Overview and Pharmacological Profile

Butamirate citrate is a centrally-acting, non-opioid antitussive agent that has been widely used in clinical practice since the 1960s for the symptomatic treatment of dry, non-productive cough. The drug exerts its therapeutic effect through direct action on the cough center located in the medulla oblongata, with additional non-specific anticholinergic and bronchospasmolytic properties that facilitate respiratory function. Chemically, this compound citrate is classified as a 2-(2-diethylaminoethoxy)ethyl ester and is structurally related to other antitussive agents such as oxeladin and pentoxyverine. Unlike opioid-derived cough suppressants, this compound citrate does not induce habit-forming effects or dependence, contributing to its favorable safety profile and suitability for various patient populations, including children under appropriate dosing guidelines [1] [2] [3].

From a pharmacokinetic perspective, this compound citrate demonstrates rapid absorption following oral administration, with therapeutic plasma concentrations achieved within 5-10 minutes regardless of the administered dose. The drug has a broad therapeutic margin and is generally well-tolerated even at elevated doses. This compound citrate itself is undetectable in plasma and urine shortly after administration due to extensive and rapid metabolism, with two primary metabolites identified: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol [4] [2]. These metabolites, like the parent compound, exhibit extensive binding to plasma proteins (approximately 95%), which contributes to their relatively long elimination half-lives. The plasma elimination half-life for this compound metabolites is approximately 13 hours for the sustained-release tablet formulation, while the immediate-release forms show a shorter half-life of about 6 hours [1] [4].

Metabolic Pathways and Active Metabolites

Biotransformation Process

The metabolism of this compound citrate follows a predictable and rapid pathway characterized by extensive hydrolysis shortly after administration. The transformation begins immediately following oral absorption, with the parent compound undergoing enzymatic hydrolysis within approximately 10 minutes of administration. This process cleaves the ester linkage in the this compound molecule, yielding the two primary metabolites responsible for the drug's therapeutic effects [4]. Notably, this compound citrate itself is not detectable in plasma or urine samples, indicating the completeness of this metabolic conversion [4].

The metabolic pathway produces two pharmacologically active compounds:

- 2-phenylbutyric acid (2-PBA): This metabolite retains the phenylbutyrate moiety of the parent compound and demonstrates antitussive properties through central action.

- Diethylaminoethoxyethanol: This metabolite contributes to the overall therapeutic effect through mechanisms that are not fully elucidated but likely involve interaction with cough reflex pathways [4].

Both metabolites undergo extensive protein binding (approximately 95%), which significantly influences their distribution and elimination kinetics. The high degree of protein binding likely accounts for the relatively long plasma elimination half-life observed for these metabolites, despite the rapid clearance of the parent compound [4]. Further research is needed to fully characterize any secondary metabolic transformations and elimination pathways of these primary metabolites.

Metabolic Kinetics and Disposition

The metabolic kinetics of this compound citrate and its metabolites demonstrate predictable proportionality across therapeutic doses. A randomized, open-label, crossover pharmacokinetic study investigating dose proportionality administered single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of this compound citrate to healthy adult volunteers. The results confirmed that the metabolic formation and exposure parameters for both 2-PBA and diethylaminoethoxyethanol increased proportionally with administered doses, indicating linear kinetics across the therapeutic range [4].

Table 1: Pharmacokinetic Parameters of this compound Citrate Metabolites

| Parameter | 2-Phenylbutyric Acid (2-PBA) | Diethylaminoethoxyethanol |

|---|---|---|

| Formation | Rapid hydrolysis of parent compound | Rapid hydrolysis of parent compound |

| Protein Binding | ~95% | ~95% |

| Elimination Half-life | ~13 hours (sustained-release) | ~13 hours (sustained-release) |

| Elimination Route | Primarily renal | Primarily renal |

| Antitussive Activity | Confirmed | Confirmed |

The elimination pathway for this compound metabolites is primarily renal, with approximately 90% of administered drug excreted via the kidneys as metabolic products [3]. This renal elimination pathway necessitates dosage adjustment in patients with compromised renal function, although specific guidelines for such adjustments are not well-established in the literature. The metabolic characteristics of this compound citrate contribute to its favorable safety profile, as the rapid conversion to active metabolites and predictable elimination minimize accumulation risks in patients with normal renal function [1] [4] [3].

Analytical Methodologies for Quantification

HPLC-Based Analytical Protocol

The analysis of this compound citrate and its metabolites in pharmaceutical formulations and biological samples requires sophisticated analytical techniques due to the rapid metabolism of the parent compound. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of this compound citrate and benzoic acid (a common preservative) in syrup formulations. This method provides a robust approach for quantifying this compound content and potential degradation products in quality control settings [5].

The chromatographic separation employs a cyanopropyl column (Pinnacle II Cyanopropyl-silane 250 mm × 4.6 mm, 5 μm) maintained at 36°C. The mobile phase consists of a 50:50 (v/v) mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution, with the addition of 1% triethylamine as a silanol blocker to improve peak symmetry. The pH is adjusted to 3.0 ± 0.1 with ortho-phosphoric acid to optimize separation efficiency. The method utilizes a flow rate of 1.5 mL/min with UV detection at 210 nm, allowing for sensitive quantification of both analytes. The total run time is 6 minutes, making it suitable for high-throughput analysis in quality control laboratories [5].

Table 2: HPLC Conditions for this compound Citrate and Metabolite Analysis

| Parameter | Specification |

|---|---|

| Column | Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | MeOH/NaH₂PO₄·H₂O (50 mM, pH 3.0) (50:50, v/v) with 1% TEA |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 10 μL |

| Column Temperature | 36°C |

| Detection Wavelength | 210 nm |

| Run Time | 6 minutes |

Sample preparation for syrup formulations involves accurate measurement of 1 mL of syrup, equivalent to 1 mg of this compound citrate, diluted to 20 mL with mobile phase. The solution is filtered through a PVDF 0.45 μm syringe filter before analysis to remove particulate matter that could compromise the chromatographic system. For the analysis of metabolites in biological samples, additional extraction and concentration steps would be necessary, though specific protocols for biological matrix analysis are not detailed in the available literature [5].

Method Validation Parameters

The HPLC method for this compound citrate analysis has undergone comprehensive validation according to International Conference on Harmonisation (ICH) guidelines, demonstrating satisfactory performance characteristics across multiple parameters. The method exhibits excellent specificity, with baseline separation of this compound citrate and benzoic acid peaks without interference from excipients or degradation products. This specificity is crucial for accurate quantification in complex pharmaceutical formulations [5].

Linearity has been established over a concentration range of 50-150% of the target concentration, with correlation coefficients (R²) exceeding 0.999 for both this compound citrate and benzoic acid, indicating a strong proportional relationship between concentration and detector response. The method demonstrates acceptable accuracy, with recovery rates ranging from 98.5% to 101.2% for this compound citrate, well within the acceptable limits for pharmaceutical analysis. Precision studies, including both repeatability and intermediate precision, showed relative standard deviations (RSD) of less than 2.0%, confirming the method's reliability across different analysts, instruments, and days [5].

Solution stability assessments indicated that both standard and sample solutions remain stable for at least 48 hours when stored at 6°C, facilitating batch analysis in quality control environments. Robustness evaluation using experimental design methodology identified that mobile phase pH and column temperature are critical parameters requiring strict control to ensure reproducible chromatographic performance [5].

Experimental Protocols for Metabolic Studies

Pharmacokinetic Study Design

The investigation of this compound citrate metabolism and disposition in humans follows carefully designed clinical protocols to generate reliable pharmacokinetic data. A representative study design is exemplified by a randomized, open-label, crossover pharmacokinetic and dose proportionality study conducted with healthy adult volunteers. This study administered single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of this compound citrate to evaluate the relationship between dose and metabolic exposure [4].

The experimental workflow for such metabolic studies can be summarized as follows:

Figure 1: Experimental workflow for this compound citrate pharmacokinetic studies

The study protocol typically includes a washout period of at least 7 days between administrations of different doses to prevent carryover effects. Blood samples are collected at predetermined time points: pre-dose and 2, 4, 6, 8, 12, and 24 hours post-dose. These samples are processed to obtain plasma, which is then stored at appropriate conditions until analysis. The quantification of metabolites (2-PBA and diethylaminoethoxyethanol) in plasma samples utilizes modern analytical techniques such as LC-MS/MS to achieve the necessary sensitivity and specificity for accurate pharmacokinetic characterization [4].

Metabolic Activity Assessment

Evaluating the pharmacological activity of this compound metabolites requires well-designed experimental models that can differentiate the effects of metabolites from the parent compound. A randomized, placebo-controlled, six-way crossover study investigated the antitussive effects of this compound and its metabolites using a capsaicin-induced cough challenge model in healthy volunteers. This methodology provides an objective assessment of cough reflex sensitivity and suppression [6].

The experimental protocol involves:

Screening phase: Subjects undergo capsaicin challenge tests during screening to establish baseline cough sensitivity and ensure appropriate response characteristics for study inclusion.

Randomization: Eligible subjects are randomly assigned to receive one of six interventions: placebo, dextromethorphan (active control), or four different doses of this compound citrate (22.5 mg, 45 mg, 67.5 mg, and 90 mg).

Cough challenge timing: Capsaicin challenges are performed at baseline and at predetermined intervals (2, 4, 6, 8, 12, and 24 hours) post-dosing to characterize the onset and duration of antitussive activity.

Endpoint measurement: The primary endpoint is the concentration of capsaicin required to elicit five or more coughs (C5), with secondary endpoints including the concentration for two or more coughs (C2) and the area under the effect-time curve [6].

This methodology allows researchers to correlate plasma concentrations of active metabolites with pharmacological effects, establishing exposure-response relationships for this compound therapy. The capsaicin challenge model has been validated as a sensitive tool for detecting antitussive activity in clinical pharmacology studies [6].

Therapeutic Implications and Clinical Relevance

Contribution of Metabolites to Therapeutic Efficacy

The active metabolites of this compound citrate play a crucial role in the drug's overall therapeutic profile, contributing significantly to both the onset and duration of antitussive action. While this compound citrate itself is rapidly absorbed and begins to exert effects within 5-10 minutes of administration, its conversion to 2-phenylbutyric acid and diethylaminoethoxyethanol ensures sustained antitussive activity over an extended period. This metabolic activation pathway allows for a favorable pharmacokinetic profile characterized by rapid onset coupled with prolonged duration, making it suitable for both immediate-release and sustained-release formulations [1] [4] [2].

The antitussive properties of this compound metabolites have been confirmed through pharmacological studies, though the precise mechanisms through which each metabolite contributes to the overall therapeutic effect require further elucidation. Research indicates that the metabolites retain the ability to suppress the cough reflex through action on the cough center in the medulla oblongata, similar to the parent compound. The extensive protein binding of these metabolites (approximately 95%) contributes to their prolonged presence in the circulation, explaining the extended duration of action observed with this compound citrate formulations, particularly the sustained-release tablets which demonstrate activity over approximately 13 hours [1] [4].

Clinical Considerations and Safety Profile

The metabolic profile of this compound citrate has important implications for its clinical use, particularly in special populations and in cases of potential drug interactions. The extensive metabolism of this compound citrate means that factors affecting hydrolytic enzyme function could potentially alter its metabolic conversion, although the specific enzymes responsible for this transformation have not been definitively identified in the available literature. The primarily renal elimination of metabolites (approximately 90%) suggests that patients with significant renal impairment may experience altered metabolite clearance, potentially necessitating dose adjustment, though specific guidelines for such adjustments are not well-established [1] [3].

The safety profile of this compound citrate is generally favorable, with adverse effects reported in only 0.5-1% of patients. These may include rash, nausea, diarrhea, and vertigo, which typically resolve with dose reduction or treatment withdrawal. The role of active metabolites in the development of these adverse effects has not been thoroughly investigated, but the rapid clearance of the parent compound suggests that metabolites may contribute to both therapeutic and adverse effects. Importantly, this compound citrate demonstrates a broad therapeutic margin, maintaining a favorable safety profile even at elevated doses. However, as with any centrally-acting agent, caution is advised when combining this compound citrate with other medications that affect the central nervous system, though specific metabolic interactions have not been well-characterized [1] [2].

Visual Summary of Metabolic Pathway

The metabolic fate of this compound citrate and the activity of its metabolites can be comprehensively summarized through the following visualization:

Figure 2: Complete metabolic pathway of this compound citrate showing formation of active metabolites

This visualization integrates the pharmacokinetic and pharmacodynamic properties of this compound citrate, highlighting the rapid transformation of the parent compound into active metabolites that mediate both the therapeutic effects and elimination pathways. The diagram illustrates how the rapid hydrolysis of this compound citrate yields two primary metabolites that share similar pharmacokinetic characteristics, including extensive protein binding and prolonged elimination half-lives, particularly in sustained-release formulations. These active metabolites are responsible for the cough suppression effects through action on the central cough centers and are ultimately eliminated primarily via renal excretion [1] [4] [2].

References

- 1. Bukof | 50 mg | Tablet | বিউকফ ৫০ মি.গ্রা. ট্যাবলেট | MedEx [medex.com.bd]

- 2. [this compound citrate in control of cough in respiratory tract ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. 4-way crossover this compound PK & Dose study, healthy... Citrate [hra.nhs.uk]

- 5. A Validated RP-HPLC Method for the Determination of ... [mdpi.com]

- 6. A randomized placebo controlled trial to evaluate the effects of ... [pmc.ncbi.nlm.nih.gov]

HPLC Method for Butamirate Citrate Assay in Pharmaceutical Formulations: Application Notes and Protocols

Introduction

Butamirate citrate (BC) is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression, making it a safer alternative to codeine-based antitussives [1] [2]. It is predominantly administered in syrup formulations, often containing benzoic acid as an antimicrobial preservative [1]. Despite its widespread clinical use across European and other global markets, this compound citrate is not officially monographed in major pharmacopoeias [1]. This absence of compendial methods necessitates robust, validated analytical procedures for quality control and stability assessment in pharmaceutical development and manufacturing.

The complexity of syrup formulations, with multiple excipients and potential degradation products, creates significant challenges for direct analytical determination. While spectroscopic methods exist, they often require extensive sample preparation or derivatization to overcome matrix interferences [3] [4]. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the preferred technique for this compound citrate analysis due to its superior selectivity, sensitivity, and ability to separate the active pharmaceutical ingredient from preservatives, excipients, and degradation products [1] [5] [6]. This document provides detailed application notes and protocols for the accurate and precise determination of this compound citrate in pharmaceutical formulations using HPLC, incorporating validated methods from current literature.

Experimental Design and Method Development

Method Selection Considerations

The development of an HPLC method for this compound citrate requires careful consideration of several factors to achieve optimal separation, sensitivity, and efficiency:

- Analysis Mode: Reverse-phase chromatography is ideal for this compound citrate due to its molecular structure and polarity [7] [8].

- Column Selection: The choice of stationary phase significantly impacts peak symmetry and resolution. Cyanopropyl columns have demonstrated excellent performance for this compound citrate, effectively addressing peak tailing issues when modified with silanol blockers like triethylamine [1]. C8 columns have also been successfully employed, particularly for simultaneous determination with benzoic acid [6].

- Detection Wavelength: this compound citrate exhibits suitable chromophores for UV detection. Wavelengths between 205-210 nm provide optimal sensitivity, though 258 nm has been used for specific applications [5] [4].

- Sample Preparation: Simple dilution with mobile phase followed by filtration is typically sufficient for syrup formulations, minimizing sample manipulation while ensuring compatibility with the chromatographic system [1].

Chromatographic Conditions

Based on comprehensive method development studies, the following chromatographic conditions are recommended for the determination of this compound citrate:

Table 1: Optimized Chromatographic Conditions for this compound Citrate Assay

| Parameter | Condition 1 [1] | Condition 2 [5] | Condition 3 [6] |

|---|---|---|---|

| Column | Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) | Not specified | C8 (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | MeOH:NaH₂PO₄·H₂O (50 mM, pH 3.0) (50:50, v/v) | ACN:0.008M 1-hexane sulfonic acid sodium salt (50:50, v/v) | ACN:SLS in 0.005N H₂SO₄ (70:30, v/v) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.7 mL/min |

| Detection | DAD at 210 nm | UV at 258 nm | UV at 205 nm |

| Column Temperature | 36°C | Ambient | Ambient |

| Injection Volume | 10 μL | Not specified | Not specified |

| Run Time | 6 min | Not specified | Not specified |

Key Modifications and Additives:

- Peak Symmetry Improvement: The addition of 1% triethylamine to the phosphate buffer effectively acts as a silanol blocker, eliminating peak tailing and improving symmetry [1].

- Ion-Pair Chromatography: Method utilizing 1-hexane sulfonic acid sodium salt enables efficient separation through ion-pair mechanisms [5].

- Stability-Indicating Capability: Methods have demonstrated separation of this compound citrate from its degradation products formed under various stress conditions (acid, base, oxidation, temperature) [5] [4] [6].

Detailed Experimental Protocols

Reagents and Materials

- Reference Standards: this compound citrate (preferably from certified suppliers, purity ≥98%)

- Benzoic acid (for simultaneous determination, if applicable)

- HPLC-grade solvents: Methanol, acetonitrile, water

- Reagents for mobile phase: Sodium dihydrogen phosphate monohydrate, triethylamine, ortho-phosphoric acid, 1-hexane sulfonic acid sodium salt, sodium lauryl sulfate (as required by selected method)

- Syringe filters: PVDF or nylon, 0.45 μm porosity

Preparation of Solutions

3.2.1. Mobile Phase Preparation

For Condition 1 (Cyanopropyl Column Method):

- Prepare 50 mM sodium dihydrogen phosphate buffer by dissolving 6.9 g of NaH₂PO₄·H₂O in 1000 mL of UPLC-grade water.

- Add 10 mL of triethylamine (1% v/v) to the buffer solution.

- Adjust pH to 3.0 ± 0.1 with ortho-phosphoric acid.

- Mix the buffer solution with methanol in a 50:50 (v/v) ratio.

- Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes before use.

3.2.2. Standard Solution Preparation

- Stock Standard Solution (500 μg/mL BC): Accurately weigh 50 mg of this compound citrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

- Working Standard Solutions: Prepare appropriate dilutions of the stock solution with mobile phase to create calibration standards covering the range of 25-150% of the expected sample concentration.

3.2.3. Sample Solution Preparation

- Syrup Formulations: Accurately measure 1 mL of syrup equivalent to approximately 1 mg of this compound citrate into a 20 mL volumetric flask.

- Dilute to volume with mobile phase and mix thoroughly.

- Filter a portion through a 0.45 μm PVDF syringe filter into an HPLC vial for analysis.

Instrumentation and Equipment

- HPLC system with quaternary pump, autosampler, and column oven

- UV-Vis detector or diode array detector (DAD)

- Data acquisition and processing software

- Cyanopropyl column (250 mm × 4.6 mm, 5 μm) or C8 column (150 mm × 4.6 mm, 5 μm)

- pH meter with calibration buffers

- Analytical balance with 0.1 mg precision

- Ultrasonic bath for degassing

Chromatographic Procedure

- Equilibrate the column with the mobile phase for at least 30 minutes at the selected flow rate until a stable baseline is achieved.

- Set the column temperature to 36°C (if using Condition 1) or maintain at ambient temperature.

- Set the detection wavelength to 210 nm (Condition 1), 258 nm (Condition 2), or 205 nm (Condition 3).

- Inject 10 μL of the mobile phase as a blank to confirm system cleanliness.

- Perform sequential injections of working standard solutions to establish the calibration curve.

- Inject the filtered sample solutions and quantify this compound citrate against the calibration curve.

Method Validation

The developed HPLC methods for this compound citrate have been comprehensively validated according to International Conference on Harmonization (ICH) guidelines [1] [5] [6]. The following validation parameters have been established:

System Suitability

System suitability tests ensure the chromatographic system is performing adequately before sample analysis. Critical parameters include:

- Theoretical plates: >2000 for this compound citrate peak

- Tailing factor: <2.0 for this compound citrate peak

- Relative standard deviation (RSD): <2.0% for peak areas from replicate injections

Validation Parameters and Results

Table 2: Method Validation Parameters for this compound Citrate HPLC Assay

| Validation Parameter | Results | Experimental Details |

|---|---|---|

| Specificity | No interference from excipients or degradation products | Verified using placebo syrup, forced degradation studies [1] [5] |

| Linearity Range | 28-2020 μg/mL [5]; 50-150% of target concentration [1] | R² > 0.999 [5] |

| Precision (Repeatability) | RSD < 2% [5] | Six replicate determinations at 100% concentration |

| Intermediate Precision | RSD < 2% [5] | Different analysts, different days, different instruments |

| Accuracy | 98-102% recovery [1] | Spiked placebo samples at three concentration levels |

| Detection Limit (LOD) | 23.5 μg/mL [5] | Signal-to-noise ratio of 3:1 |

| Quantitation Limit (LOQ) | 28 μg/mL [5] | Signal-to-noise ratio of 10:1 |

| Robustness | Method resilient to small, deliberate changes | Experimental design assessment of flow rate, pH, temperature variations [1] |

Forced Degradation Studies (Stability-Indicating Property)

This compound citrate was subjected to various stress conditions to demonstrate the stability-indicating property of the method:

- Acidic Degradation: Treatment with 2N HCl at elevated temperature [6]

- Alkaline Degradation: Treatment with 2N NaOH at elevated temperature [6]

- Oxidative Degradation: Treatment with 20% hydrogen peroxide [6]

- Thermal Degradation: Exposure to elevated temperatures [5]

The methods successfully separated this compound citrate from its degradation products, confirming their stability-indicating capability [5] [6].

Applications in Pharmaceutical Analysis

The validated HPLC methods have been successfully applied to:

- Quality Control Testing: Routine analysis of this compound citrate in syrup and tablet formulations [5]

- Stability Studies: Long-term stability monitoring of this compound citrate in syrup formulations stored under controlled conditions (30°C ± 2°C / 65% RH ± 5%) for up to 36 months [6]

- Dissolution Testing: Assessment of drug release from solid dosage forms (when applicable)

- Content Uniformity: Determination of dosage uniformity across production batches

Troubleshooting and Method Optimization

Common issues encountered during method development and implementation, along with recommended solutions:

- Peak Tailing: Add 1% triethylamine to the mobile phase as a silanol blocker [1]

- Inadequate Resolution: Adjust organic modifier ratio or buffer pH; consider alternative stationary phases

- Retention Time Drift: Ensure mobile phase pH control and adequate column equilibration

- Baseline Noise: Thoroughly degas mobile phase; check for column contamination

The following workflow diagrams illustrate the key processes for method implementation and validation:

HPLC Method Implementation Workflow

Method Validation Protocol

Conclusion

The HPLC methods presented herein provide accurate, precise, and specific determination of this compound citrate in pharmaceutical formulations. The validated procedures demonstrate excellent performance characteristics including linearity across the analytical range, precision with RSD values below 2%, and specificity against excipients and degradation products. The stability-indicating capability of these methods makes them particularly valuable for quality control and stability studies in pharmaceutical manufacturing. The incorporation of experimental design principles in robustness assessment further enhances the reliability of these methods for routine analytical applications.

References

- 1. A Validated RP-HPLC Method for the Determination of ... [mdpi.com]

- 2. [this compound citrate in control of cough in respiratory tract ... [pubmed.ncbi.nlm.nih.gov]

- 3. Validated stability-indicating derivative and derivative ratio ... [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of butamyrate citrate in cough preparations ... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Development and Validation of a New Stable HPLC for... Method [academia.edu]

- 6. Development and Validation of a Stability Indicating HPLC ... [longdom.org]

- 7. HPLC Method Development and Validation for ... [pharmtech.com]

- 8. Steps involved in HPLC Method Development [asianjpr.com]

Comprehensive Application Notes and Protocols: Stability-Indicating HPLC Method for Simultaneous Determination of Butamirate Citrate and Benzoic Acid in Pharmaceutical Formulations

Introduction

Stability-indicating analytical methods are essential tools in pharmaceutical development and quality control, providing critical data on drug stability and shelf-life determination. These methods are specifically designed to separate active pharmaceutical ingredients (APIs) from their degradation products, ensuring accurate quantification throughout a product's lifecycle. The International Conference on Harmonisation (ICH) guidelines mandate that stability-indicating methods demonstrate specificity by effectively resolving APIs from degradation impurities formed under various stress conditions.

Butamirate citrate (BC) is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing significant respiratory suppression, making it potentially safer than codeine-based antitussives. Benzoic acid (BA) commonly functions as an antimicrobial preservative in pharmaceutical formulations, particularly in syrups, to protect against microbial growth and product spoilage. Although this combination is commercially available in many markets, it is not officially described in any major pharmacopeia, necessitating robust analytical methods for quality assurance [1] [2].

The development of a stability-indicating HPLC method for simultaneous quantification of this compound citrate and benzoic acid presents unique challenges due to their different chemical properties and the complex matrix of syrup formulations. These methods are crucial for long-term stability studies, formulation optimization, and ensuring product safety and efficacy throughout its shelf life [2].

Method Development and Optimization

Chromatographic Conditions

Table 1: Chromatographic Conditions for Simultaneous Determination of this compound Citrate and Benzoic Acid

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Pinnacle II CN (250 mm × 4.6 mm, 5 μm) | Zorbax SB-C8 (150 mm × 4.6 mm, 5 μm) | Zorbax ODS C18 (Dimensions not specified) |

| Mobile Phase | MeOH:50 mM NaH₂PO₄ (50:50, v/v), pH 3.0 with 1% TEA | Acetonitrile:10 g/L SLS + 5 mL 1N H₂SO₄/1000 mL (70:30, v/v) | Methanol:acetonitrile:water (100:75:25, v/v/v), pH 9.8 with TEA |

| Flow Rate | 1.5 mL/min | 1.7 mL/min | Not specified |

| Detection | UV 210 nm | UV 205 nm | UV 225 nm |

| Column Temperature | 36°C | Ambient | Ambient |

| Injection Volume | 10 μL | Not specified | Not specified |

| Run Time | 6 min | Not specified | Not specified |

| Application | Cough syrup | Cough syrup | Pharmaceutical dosage forms |

The method development process explored several chromatographic approaches to achieve optimal separation of this compound citrate and benzoic acid from each other and from potential degradation products. The cyanopropyl column with methanolic-phosphate buffer mobile phase demonstrated excellent separation efficiency with a total run time of only 6 minutes, offering a rapid analytical solution for quality control laboratories. The addition of 1% triethylamine (TEA) as a silanol blocker in the mobile phase proved essential for obtaining symmetrical peaks and minimizing tailing, particularly for the basic this compound citrate molecule [1].

Alternative methods utilizing C8 and C18 columns with different mobile phase compositions were also developed, demonstrating the versatility of the analytical approach. The C8 method employing sodium lauryl sulphate (SLS) in the mobile phase represents an ion-pair chromatography approach that may enhance separation of ionizable compounds. Each method offers distinct advantages depending on the specific application requirements and available instrumentation [2] [3].

Method Optimization Strategy

Figure 1: HPLC Method Development Workflow for this compound Citrate and Benzoic Acid Analysis

Method optimization followed a systematic approach focusing on critical parameters that influence separation efficiency and peak morphology. The primary challenge encountered during development was peak asymmetry, particularly for this compound citrate, which was successfully addressed through the addition of 1% triethylamine as a silanol blocking agent in the mobile phase. This modification proved essential for obtaining symmetrical peaks and ensuring accurate integration, especially for the basic this compound citrate molecule interacting with residual silanol groups on the stationary phase [1].

The selection of detection wavelength represented another critical optimization parameter. While 210-225 nm provided adequate sensitivity for both compounds, the lower wavelengths (205-210 nm) offered higher sensitivity but potentially increased baseline noise due to mobile phase absorption. The optimal pH of 3.0 for the phosphate buffer in the cyanopropyl method enhanced ionization control and improved peak shape while protecting the column from high pH damage [1] [2].

Method Validation

Specificity and Forced Degradation

Specificity was demonstrated through forced degradation studies, which confirmed the method's ability to separate this compound citrate and benzoic acid from their degradation products. This compound citrate showed significant degradation under acidic conditions but remained relatively stable in basic buffers, while benzoic acid demonstrated different degradation patterns. The method successfully resolved the active compounds from all degradation products, confirming its stability-indicating capability [4] [2].

Linearity, Range, and Sensitivity

Table 2: Validation Parameters for this compound Citrate and Benzoic Acid HPLC Method

| Validation Parameter | This compound Citrate | Benzoic Acid | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 28-2020 μg/mL [5] | 50-150% of test concentration [1] | R² ≥ 0.995 |

| Correlation Coefficient (R²) | 0.9999 [5] | Not specified | R² ≥ 0.995 |

| LOD | 23.5 μg/mL [5] | Not specified | Signal-to-noise ≥ 3:1 |

| LOQ | 28 μg/mL [5] | Not specified | Signal-to-noise ≥ 10:1 |

| Precision (RSD) | <2.0% [5] | Not specified | RSD ≤ 2.0% |

| Accuracy (Mean Recovery) | Not specified | 99.44% [4] | 98-102% |

The method demonstrated excellent linearity for this compound citrate over a wide concentration range (28-2020 μg/mL) with a correlation coefficient of 0.9999, indicating a strong proportional relationship between concentration and detector response. The limit of detection (LOD) and limit of quantification (LOQ) for this compound citrate were determined to be 23.5 μg/mL and 28 μg/mL, respectively, with the LOQ showing a relative standard deviation (RSD) of 0.78%, confirming adequate sensitivity for quality control applications [5].

For benzoic acid, the method demonstrated a mean recovery of 99.44%, well within the acceptable range of 98-102%, indicating excellent accuracy. The precision of the method was confirmed through both intra-day and inter-day studies, with RSD values consistently below 2.0% across various concentrations, meeting international validation requirements [4] [5].

Robustness

Robustness was evaluated using an experimental design approach to identify critical methodological parameters that require strict control during method execution. Factors such as mobile phase pH, organic modifier concentration, column temperature, and flow rate were systematically varied within specified ranges to assess their impact on chromatographic performance. The results indicated that the method remains unaffected by small but deliberate variations in parameters, demonstrating its reliability during normal use [1].

Experimental Protocols

Reagents and Materials

- This compound citrate and benzoic acid pharmaceutical standards (purity ≥99%)

- HPLC-grade solvents: methanol, acetonitrile, tetrahydrofuran

- Reagent-grade chemicals: sodium dihydrogen phosphate monohydrate, ortho-phosphoric acid, triethylamine, sodium lauryl sulphate, sulphuric acid

- Water: UPLC-grade or purified water obtained from Milli-Q system

- Syringe filters: PVDF 0.45 μm or equivalent

- HPLC columns: Cyanopropyl-silica (250 mm × 4.6 mm, 5 μm), C8 (150 mm × 4.6 mm, 5 μm), or C18 (250 mm × 4.6 mm, 5 μm)

Mobile Phase Preparation

For Cyanopropyl Method:

- Prepare 50 mM sodium dihydrogen phosphate buffer by dissolving 6.899 g of NaH₂PO₄·H₂O in 900 mL UPLC-grade water.

- Add 1% (v/v) triethylamine (10 mL per 1000 mL) to the buffer solution.

- Adjust pH to 3.0 ± 0.1 with ortho-phosphoric acid.

- Dilute to 1000 mL with water and mix thoroughly.

- Prepare mobile phase by mixing buffer and methanol in 50:50 (v/v) ratio.

- Filter through 0.45 μm membrane and degas by sonication for 10 minutes.

For C8 Method with SLS:

- Dissolve 10 g of sodium lauryl sulphate in 500 mL distilled water.

- Add 5 mL of 1N sulphuric acid and complete to 1000 mL with distilled water.

- Mix with acetonitrile in 30:70 (v/v) ratio (aqueous:acetonitrile).

- Filter and degas before use.

Standard Solution Preparation

- Stock standard solutions: Accurately weigh 140.625 mg of this compound citrate and 112.500 mg of benzoic acid reference standards.

- Transfer to a 250-mL volumetric flask and dissolve in approximately 200 mL of mobile phase.

- Sonicate for 10 minutes to ensure complete dissolution.

- Dilute to volume with mobile phase and mix well (final concentration: 0.56 mg/mL this compound citrate, 0.45 mg/mL benzoic acid).

- Working solutions: Prepare appropriate dilutions from stock solution using mobile phase as diluent to match expected sample concentrations.

Sample Preparation for Syrup Formulation

- Accurately measure 1 mL of cough syrup equivalent to approximately 1 mg of this compound citrate and 2 mg of benzoic acid.

- Transfer to a 20-mL volumetric flask.

- Dilute to volume with mobile phase and mix thoroughly.

- Filter through a 0.45 μm PVDF syringe filter before injection.

- For formulations with higher drug content, adjust dilution factor accordingly.

Chromatographic System and Conditions

- HPLC system: Equipped with quaternary pump, autosampler, column oven, and UV or PDA detector.

- Column: Cyanopropyl-silica (250 mm × 4.6 mm, 5 μm) maintained at 36°C.

- Mobile phase: Methanol:50 mM phosphate buffer with 1% TEA, pH 3.0 (50:50, v/v).

- Flow rate: 1.5 mL/min.

- Detection: UV at 210 nm.

- Injection volume: 10 μL.

- Run time: 6 minutes.

Forced Degradation Studies Protocol

Figure 2: Forced Degradation Study Protocol for Stability-Indicating Method Validation

Forced degradation studies are essential to demonstrate the stability-indicating capability of the method. These studies should be conducted on both active pharmaceutical ingredients and formulated products under various stress conditions.

Acidic and Basic Hydrolysis:

- Transfer 1 mL of standard solution (or equivalent sample) to separate 10 mL volumetric flasks.

- Add 1 mL of 0.1N HCl for acid degradation or 0.1N NaOH for base degradation.

- Allow to stand at room temperature for 2 hours.

- Neutralize with equivalent amount of base or acid.

- Dilute to volume with mobile phase and analyze.

Oxidative Degradation:

- Transfer 1 mL of standard solution (or equivalent sample) to 10 mL volumetric flask.

- Add 1 mL of 3% hydrogen peroxide solution.

- Allow to stand at room temperature for 2 hours.

- Dilute to volume with mobile phase and analyze.

Thermal Degradation:

- For solid state: Expose API and formulation to dry heat at 60°C for 4 hours.

- For solution state: Heat standard or sample solution at 60°C for 15 minutes.

- Cool to room temperature and analyze.

Photolytic Degradation:

- Expose API and formulation to UV light (optionally visible light) as per ICH guidelines.

- Prepare samples after exposure and analyze.

After each stress treatment, inject the samples and examine chromatograms for the appearance of degradation products and resolution from parent peaks. This compound citrate has been found to be particularly susceptible to acidic degradation, while showing relative stability under basic conditions [4] [2].

Application Notes

System Suitability Testing

Prior to sample analysis, perform system suitability tests to verify chromatographic system performance:

- Inject six replicates of standard solution containing this compound citrate and benzoic acid at target concentration.

- Calculate relative standard deviation (RSD) of peak areas (should be ≤2.0%).

- Determine tailing factor for both compounds (should be ≤2.0).

- Calculate theoretical plate count (should be ≥2000).

- Check resolution between critical peak pairs (should be ≥1.5).

Solution Stability

Evaluate standard and sample solution stability under various storage conditions:

- Prepare fresh standard and sample solutions as described in Sections 4.3 and 4.4.

- Analyze immediately after preparation (t=0).

- Store solutions at room temperature and refrigerated conditions (6°C).

- Reanalyze at 5, 24, and 48-hour intervals.

- Compare peak areas and retention times with initial values.

- Solutions are considered stable if recovery remains within 98-102% of initial value.

Filter Compatibility

Assess potential analyte adsorption to different filter membranes:

- Prepare homogeneous sample solution.

- Divide into six equal portions.

- Filter three portions through PVDF 0.45 μm filters and three through nylon 0.45 μm filters.

- Analyze filtered samples alongside centrifuged unfiltered sample.

- Compare peak responses - difference should be within ±2.0%.

Method Transfer Considerations

When transferring the method between laboratories or instruments:

- Conduct comparative testing on both systems using identical reference standards.

- Verify key method parameters: retention time reproducibility, resolution, tailing factor, and sensitivity.

- Perform statistical comparison of results from both systems (e.g., t-test, F-test).

- Establish equivalent system suitability criteria for receiving laboratory.

Conclusion

The stability-indicating HPLC method described in these application notes provides a robust, accurate, and precise approach for the simultaneous determination of this compound citrate and benzoic acid in pharmaceutical formulations. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent specificity, linearity, accuracy, and precision parameters. The forced degradation studies confirm the stability-indicating capability of the method, with successful separation of degradation products from the parent compounds under various stress conditions.

The detailed protocols and application notes facilitate implementation in quality control laboratories, supporting routine analysis, stability studies, and method transfer activities. The cyanopropyl column method with methanolic-phosphate buffer mobile phase offers particular advantages in terms of analysis time, peak symmetry, and reproducibility, making it well-suited for high-throughput quality control environments.

References

- 1. A Validated RP-HPLC Method for the Determination of ... [mdpi.com]

- 2. Development and Validation of a Stability Indicating HPLC ... [longdom.org]

- 3. Development and Validation of RP-HPLC Stability ... [jocpr.com]

- 4. Stability indicating method development and validation of ... [sciencedirect.com]

- 5. Development and Validation of a New Stable HPLC ... [academia.edu]

Comprehensive Application Notes and Protocols: Validation of HPLC Method for Butamirate Citrate Analysis

Introduction to HPLC Method Development for Butamirate Citrate

This compound citrate (BC) is a non-opioid central cough suppressant widely used in dry, non-productive cough formulations, primarily in syrup form. It acts on the cough center in the medulla oblongata without causing respiratory suppression. The analytical challenge in quantifying BC arises from several factors: the compound is not officially described in any pharmacopoeia, syrup formulations present complex matrices that can interfere with analysis, and regulatory requirements demand validated stability-indicating methods that can separate BC from its degradation products and preservatives like benzoic acid (BA). The development of a robust high-performance liquid chromatography (HPLC) method requires careful optimization to address these challenges while fulfilling ICH Q2(R1) validation requirements [1] [2].

The complexity of syrup formulations necessitates advanced separation techniques that can resolve BC from interfering excipients and degradation products. Early analytical methods for BC determination relied on techniques such as UV-visible spectrophotometry with derivative transformation of spectral data or derivatization for photometric measurement of colored derivatives. However, these approaches often require laborious sample extraction or derivatization procedures and may lack the necessary specificity for accurate quantification in complex matrices. Modern HPLC methods overcome these limitations by providing superior separation capability, specificity, and the ability to simultaneously quantify multiple analytes, making them ideal for pharmaceutical quality control applications [1] [3].

This application note provides detailed protocols for the validation of HPLC methods for BC analysis based on current literature and regulatory guidelines. It encompasses two established approaches: a reversed-phase HPLC method for simultaneous determination of BC and benzoic acid, and a stability-indicating method for monitoring BC and its main degradation product. Each method has been optimized for specific application scenarios and validated according to ICH guidelines, providing researchers with reliable tools for pharmaceutical analysis in both quality control and stability testing contexts [1] [4] [5].

Chromatographic Conditions and Method Parameters